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The pG106-KA plasmid is a versatile shuttle vector designed for genetic manipulation in both

Escherichia coli and Bacteroides species. This guide provides an in-depth overview of its

features, a detailed plasmid map, and experimental protocols for its use, tailored for

researchers, scientists, and professionals in drug development.

Core Features and Quantitative Data
The pG106-KA plasmid is a composite vector, deriving its backbone from pUC19 and pYH420.

[1] It is designed as a bacterial expression and shuttle vector, facilitating the transfer and study

of genes between E. coli and anaerobic bacteria like Bacteroides.[1][2] The plasmid is

maintained at a low copy number within its host bacteria.[1][2]

A summary of the key quantitative data for the pG106 plasmid is presented in the table below.

The full sequence of the pG106 vector is 9278 base pairs in length.[3]
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Feature Category
Start
Coordinate

End
Coordinate

Length (bp) Description

repB Replication 767 2359 1593

Putative

protein

required for

plasmid

replication in

Porphyromon

as gingivalis.

[3]

mob
Plasmid

Stability
2518 3495 978

Putative

protein

required for

plasmid

stability in

Porphyromon

as gingivalis.

[3]

ori Replication 4936 5601 666

High-copy-

number

ColE1/pMB1/

pBR322/pUC

origin of

replication for

E. coli.[3]

rRNA

adenine N-6-

methyltransfe

rase (ermBP)

Antibiotic

Resistance
5942 6676 735

rRNA

adenine N-6-

methyltransfe

rase from

Enterococcus

faecalis,

conferring

erythromycin

resistance.[3]
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ermF
Antibiotic

Resistance
6912 7712 801

Erythromycin

resistance

gene

functional in

Bacteroidetes

.[3]

lac Promoter Expression - - -

Drives

expression of

the lacZ gene

for blue-white

screening.[4]

CAP binding

site
Regulation - - -

Catabolite

activator

protein

binding site

involved in

the regulation

of the lac

operon.[3]

Multiple

Cloning Site

(MCS)

Cloning - - -

Located

within the

lacZ gene,

containing

unique

restriction

enzyme sites

for gene

insertion.[4]

Plasmid Map and Logical Relationships
The following diagram illustrates the key functional components of the pG106-KA plasmid and

their relationships.
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Caption: Key functional elements of the pG106-KA plasmid.

Experimental Protocols
Detailed methodologies for the use of the pG106-KA plasmid are described in Jones et al.,

2020.[4] Key experimental procedures are summarized below.

Plasmid Transformation into E. coli
Electro-transformation is a standard method for introducing the pG106-KA plasmid into E. coli.

Prepare electrocompetent E. coli cells (e.g., NEB Stable or DH5α strains).[1][2]

Thaw competent cells on ice and add 1-5 µL of pG106-KA plasmid DNA.

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
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Electroporate using a suitable electroporator with appropriate settings for E. coli.

Immediately add SOC medium and incubate at 37°C for 1 hour with shaking.

Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for

selection (e.g., 50 µg/mL Kanamycin).[1][2]

Incubate the plates overnight at 37°C.

Plasmid Stability Assay
This protocol, adapted from Jones et al. (2020), can be used to assess the stability of the

pG106-KA plasmid in the absence of antibiotic selection.[4]

Inoculate a starter culture in appropriate media with antibiotics and grow overnight.

The following day, spin down the culture and resuspend the cells in fresh media to an OD660

of 0.5. This is Passage 0 (P0).

Plate a dilution of the P0 culture on selective and non-selective agar plates and incubate at

37°C.

Dilute the remaining P0 culture to an OD660 of 0.15 in fresh media without antibiotics and

grow overnight.

Repeat the plating and overnight growth for a total of three passages without antibiotic

selection.

After incubation, count the colonies on both selective and non-selective plates to determine

the percentage of plasmid retention.

Experimental Workflow: Gene Cloning into pG106-
KA
The following diagram outlines a typical workflow for cloning a gene of interest into the pG106-

KA plasmid.
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Caption: Workflow for cloning a gene into the pG106-KA vector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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